molecular formula C16H17ClN2O2 B11013443 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide

Cat. No.: B11013443
M. Wt: 304.77 g/mol
InChI Key: CYOMYVFGBGMWGK-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 3-pyridylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide is unique due to the specific combination of substituents on the aromatic and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C16H17ClN2O2/c1-12-10-13(17)6-7-15(12)21-9-3-5-16(20)19-14-4-2-8-18-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,20)

InChI Key

CYOMYVFGBGMWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CN=CC=C2

Origin of Product

United States

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